molecular formula C23H25N3O4 B11392530 4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11392530
M. Wt: 407.5 g/mol
InChI Key: HWNQCERKSJURJK-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is fascinating. Let’s break it down:

    Name: 4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

    Structure: !Compound Structure)

    IUPAC Name: 4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one

This compound belongs to the class of pyrrolopyrazoles and exhibits intriguing pharmacological properties.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The synthesis involves several steps, starting from commercially available precursors. Key steps include cyclization, functional group transformations, and protecting group manipulations.

    One-Pot Synthesis: Researchers have developed efficient one-pot methods to construct this compound. These methods streamline the process and reduce the number of purification steps.

Reaction Conditions::

    Cyclization: Intramolecular cyclization reactions are crucial. Solvents like DMF or DMSO are commonly used.

    Functional Group Transformations: Reactions such as etherification (for the ethoxy group) and hydroxylation (for the hydroxyphenyl group) play a pivotal role.

    Protecting Groups: Temporary protection of functional groups ensures selective reactions.

Industrial Production::
  • Industrial-scale production typically involves optimized synthetic routes, cost-effective reagents, and efficient purification methods.

Chemical Reactions Analysis

Reactions::

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Substitution: The ethoxy group is susceptible to nucleophilic substitution.

    Reduction: Reduction of the pyrazolone ring may yield related derivatives.

Common Reagents::

    Ethoxylation: Ethyl bromide or ethyl iodide.

    Hydroxylation: KMnO₄ or OsO₄.

    Cyclization: Acidic conditions (Lewis acids or protic acids).

Major Products::

    4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: itself is a significant product.

  • Derivatives with modified substituents are also valuable.

Scientific Research Applications

    Medicine: Investigated for potential anti-inflammatory, antioxidant, and anticancer properties.

    Chemistry: Used as a building block in drug discovery.

    Industry: Precursor for novel materials and ligands.

Mechanism of Action

    Targets: Interacts with specific enzymes, receptors, or proteins.

    Pathways: Modulates signaling pathways (e.g., MAPK, NF-κB).

Comparison with Similar Compounds

    Unique Features: Its combination of phenolic, pyrazolone, and ethoxy moieties sets it apart.

    Similar Compounds: Related pyrrolopyrazoles like .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O4/c1-4-30-16-8-6-15(7-9-16)22-19-20(17-13-14(2)5-10-18(17)27)24-25-21(19)23(28)26(22)11-12-29-3/h5-10,13,22,27H,4,11-12H2,1-3H3,(H,24,25)

InChI Key

HWNQCERKSJURJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=C(C=CC(=C4)C)O

Origin of Product

United States

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